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Compound of Interest

Compound Name: 2-Furoyl chloride

Cat. No.: B3418778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-furoyl chloride (CAS No. 527-69-5), a key intermediate in the synthesis of various

pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental

protocols and data interpretation, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-furoyl
chloride. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about

the chemical environment of each atom.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-furoyl chloride was acquired in deuterated chloroform (CDCl₃) at

300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for 2-Furoyl Chloride in CDCl₃[1]
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H5 7.77 dd J₅,₄ = 1.75

J₅,₃ = 0.87

H3 7.50 dd J₃,₄ = 3.69

J₃,₅ = 0.87

H4 6.65 dd J₄,₃ = 3.69

J₄,₅ = 1.75

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

data presented here was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹³C NMR Data for 2-Furoyl Chloride in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)

C=O 158.2

C2 148.5

C5 122.5

C3 113.0

C4 Not Reported

Note: The chemical shift for C4 was not explicitly found in the searched literature.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of 2-furoyl chloride was prepared by dissolving approximately

0.04 mL of the neat compound in 0.5 mL of deuterated chloroform (CDCl₃)[1].
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Instrumentation: A 300 MHz NMR spectrometer was used for the acquisition of the ¹H NMR

spectrum[1].

Data Acquisition: Standard pulse programs were used for both ¹H and ¹³C NMR acquisitions.

For ¹H NMR, the spectral width was set to encompass all proton signals, and for ¹³C NMR, a

proton-decoupled pulse program was utilized.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase-corrected. The chemical shifts were referenced to the residual

solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).
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Diagram 1: NMR Spectroscopy Experimental Workflow
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Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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